CDK Inhibition Profile: Potency and Kinase Selectivity of RP107 vs. Roscovitine and Purvalanol A
RP107 inhibits CDK1, CDK2, and CDK5 with submicromolar potency (IC50s: 0.15, 0.12, and 0.16 µM, respectively). Compared to the classic CDK inhibitor roscovitine, RP107 is approximately 3- to 6-fold more potent against CDK1 and CDK2 [1][2]. However, it is significantly less potent than the nanomolar inhibitor purvalanol A, particularly against CDK1 (4 nM vs. 150 nM for RP107) [1][3]. This positions RP107 as a tool with an intermediate potency profile, which can be advantageous for achieving partial inhibition or for use in systems where full CDK blockade is undesirable.
| Evidence Dimension | CDK1/cyclin B inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15 µM (150 nM) |
| Comparator Or Baseline | Roscovitine: 0.45-0.65 µM; Purvalanol A: 0.004 µM (4 nM) |
| Quantified Difference | RP107 is ~3-4.3x more potent than roscovitine, but ~37.5x less potent than purvalanol A. |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
For researchers needing a CDK inhibitor with a well-characterized, intermediate potency profile, RP107 offers a distinct alternative to the weaker roscovitine or the ultra-potent purvalanol A.
- [1] Mettey, Y., Gompel, M., Thomas, V., et al. (2003). Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects. J Med Chem, 46(2), 222-236. View Source
- [2] De Azevedo, W. F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Eur J Biochem, 243(1-2), 518-526. View Source
- [3] Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Espinoza, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors. Science, 281(5376), 533-538. View Source
